molecular formula C27H28Cl2N4O6S B161381 Cephalosporin mustard CAS No. 139914-00-4

Cephalosporin mustard

Cat. No. B161381
M. Wt: 607.5 g/mol
InChI Key: YPVMPWUFEGUJOE-RCZVLFRGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cephalosporin mustard is a synthetic compound that belongs to the family of cephalosporins. It is a nitrogen mustard derivative of cephalosporin, which is a class of antibiotics that are widely used in clinical practice. Cephalosporin mustard has been extensively studied for its potential applications in cancer therapy, due to its cytotoxic and antitumor properties.

Mechanism Of Action

The mechanism of action of cephalosporin mustard is not fully understood. However, it is believed to act by inducing DNA damage and inhibiting DNA synthesis, leading to cell cycle arrest and apoptosis. Cephalosporin mustard has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair.

Biochemical And Physiological Effects

Cephalosporin mustard has been shown to induce a wide range of biochemical and physiological effects, including DNA damage, cell cycle arrest, apoptosis, and inhibition of topoisomerase II activity. It has also been shown to induce oxidative stress and activate several signaling pathways, such as the MAPK and PI3K/Akt pathways.

Advantages And Limitations For Lab Experiments

Cephalosporin mustard has several advantages for lab experiments, including its high solubility in water and organic solvents, its cytotoxic and antitumor properties, and its potential use in combination with other chemotherapeutic agents. However, it also has several limitations, including its potential toxicity to normal cells and its limited selectivity for cancer cells.

Future Directions

There are several future directions for the study of cephalosporin mustard. One potential direction is the development of novel formulations and delivery methods to enhance its therapeutic efficacy and reduce its toxicity. Another direction is the identification of biomarkers that can predict the response to cephalosporin mustard, which could help to personalize cancer therapy. Additionally, the study of the mechanism of action of cephalosporin mustard could provide insights into the molecular pathways involved in cancer development and progression.

Synthesis Methods

Cephalosporin mustard is synthesized by the reaction of cephalosporin with nitrogen mustard. The reaction involves the replacement of the carboxyl group of cephalosporin with a nitrogen mustard group. The resulting compound is a yellow crystalline powder that is soluble in water and organic solvents.

Scientific Research Applications

Cephalosporin mustard has been extensively studied for its potential applications in cancer therapy. It has been shown to exhibit cytotoxic and antitumor properties against a wide range of cancer cell lines, including leukemia, lymphoma, breast, lung, and ovarian cancer. Cephalosporin mustard has also been studied for its potential use in combination with other chemotherapeutic agents, such as cisplatin and paclitaxel, to enhance their cytotoxic effects.

properties

CAS RN

139914-00-4

Product Name

Cephalosporin mustard

Molecular Formula

C27H28Cl2N4O6S

Molecular Weight

607.5 g/mol

IUPAC Name

(6R,7R)-3-[[4-[bis(2-chloroethyl)amino]phenyl]carbamoyloxymethyl]-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C27H28Cl2N4O6S/c28-10-12-32(13-11-29)20-8-6-19(7-9-20)30-27(38)39-15-18-16-40-25-22(24(35)33(25)23(18)26(36)37)31-21(34)14-17-4-2-1-3-5-17/h1-9,22,25H,10-16H2,(H,30,38)(H,31,34)(H,36,37)/t22-,25-/m1/s1

InChI Key

YPVMPWUFEGUJOE-RCZVLFRGSA-N

Isomeric SMILES

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)COC(=O)NC4=CC=C(C=C4)N(CCCl)CCCl

SMILES

C1C(=C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)COC(=O)NC4=CC=C(C=C4)N(CCCl)CCCl

Canonical SMILES

C1C(=C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)COC(=O)NC4=CC=C(C=C4)N(CCCl)CCCl

synonyms

7-(phenylacetamido)cephalosporin mustard
cephalosporin mustard

Origin of Product

United States

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